N'-Nitro-N-pentyl-N-nitrosoguanidine
CAS No.:
Cat. No.: VC14231814
Molecular Formula: C6H13N5O3
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13N5O3 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 3-nitro-1-nitroso-1-pentylguanidine |
| Standard InChI | InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
| Standard InChI Key | OKMNBMCHWAWZBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN(C(=N)N[N+](=O)[O-])N=O |
Introduction
Structural and Chemical Properties
Molecular Composition and Nomenclature
N'-Nitro-N-pentyl-N-nitrosoguanidine (C₆H₁₃N₅O₃) features a guanidine backbone substituted with a pentyl group, a nitroso group (-NO), and a nitro group (-NO₂). Its systematic IUPAC name is 1-nitroso-3-nitro-1-pentylguanidine, though it is alternatively termed N-pentyl-N'-nitro-N-nitrosoguanidine or N-amyl-N'-nitro-N-nitrosoguanidine .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular weight | 203.199 g/mol |
| Density | 1.37 g/cm³ |
| Boiling point | 321.7°C (760 mmHg) |
| Flash point | 148.4°C |
| Vapor pressure | 0.000293 mmHg (25°C) |
| LogP (octanol-water) | 1.89 |
| Hazard class (UN) | 4.1 (Flammable solid) |
Synthesis and Stability
The compound is synthesized through nitrosation of N-pentyl-N'-nitroguanidine under acidic conditions, a method analogous to MNNG production . Stability data indicate sensitivity to light and heat, necessitating storage in inert atmospheres at sub-ambient temperatures.
Biological Activity and Mechanisms
Mutagenic and Prophage-Inducing Effects
N'-Nitro-N-pentyl-N-nitrosoguanidine exhibits robust mutagenic activity, as demonstrated in Escherichia coli lysogenic strain W1709 (λ). At concentrations as low as 0.5 µg/ml, it induces prophage λ, a hallmark of DNA damage . This activity surpasses many nitrosamides (e.g., N-methyl-N-nitrosourea) but is less potent than MNNG, which operates at 0.1 µg/ml .
Key Mechanistic Insights:
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Alkylation of DNA: The nitroso group generates alkyldiazonium ions that methylate DNA bases, primarily at guanine residues (O⁶ and N⁷ positions) .
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Reactive Oxygen Species (ROS): Secondary oxidative stress amplifies mutagenicity, as observed with glutathione disulfide (GSSG) in Streptococcus pneumoniae .
Research Applications
Genetic Toxicology
The compound serves as a model mutagen in bacterial reverse mutation assays (Ames test) and eukaryotic systems. Its ability to induce multi-site mutations makes it valuable for studying genomic instability .
Cancer Chemotherapy
Nitrosoguanidines have historical significance in anticancer drug development. Although N'-nitro-N-pentyl-N-nitrosoguanidine lacks FDA approval, derivatives like streptozotocin (a methylnitrosourea) are used in pancreatic neuroendocrine tumors .
Future Directions
Research gaps include:
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In vivo carcinogenicity assays to validate tumorigenic potential.
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Structure-activity relationships (SAR) to optimize therapeutic indices.
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Environmental impact studies addressing persistence and bioaccumulation.
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